Array ( [bid] => 8779309 )
The molecular formula of 2-(3,5-difluoropyridin-4-yl)acetonitrile is C₇H₄F₂N₂, with a molecular weight of 154.12 g/mol (Figure 1). The pyridine ring is substituted at the 4-position with an acetonitrile group (-CH₂CN) and at the 3- and 5-positions with fluorine atoms. This arrangement creates a planar geometry, with the nitrile group adopting a linear configuration due to sp-hybridization.
Key structural features:
The SMILES notation C1=C(C(=NC=C1F)F)CC#N and InChIKey WFTYWRMFZJAYLK-UHFFFAOYSA-N confirm the connectivity and stereoelectronic environment.
Despite its synthetic utility, no experimental crystallographic data for 2-(3,5-difluoropyridin-4-yl)acetonitrile has been reported. However, computational models predict a dihedral angle of 12° between the pyridine ring and the acetonitrile moiety, minimizing steric hindrance. Comparative analysis with structurally similar compounds, such as 2-(2,3-difluoropyridin-4-yl)acetonitrile (PubChem CID: 119011282), reveals that fluorine positioning significantly influences molecular packing and lattice stability.
To contextualize its properties, we compare 2-(3,5-difluoropyridin-4-yl)acetonitrile with three analogues from the search results:
Key observations:
The synthesis of 2-(3,5-difluoropyridin-4-yl)acetonitrile typically begins with functionalized pyridine derivatives, where 4-chloropyridine hydrochloride serves as a versatile starting material. Recent protocols employ a tandem alkylation-elimination sequence, where treatment with ethyl cyanoacetate in chloroform at 60–90°C produces ethyl 2-cyano-2-(pyridin-4-yl)acetate intermediates in 85–89% yield [6]. This precursor undergoes selective dealkoxycarbonylation under basic conditions to yield the target acetonitrile derivative.
Alternative pathways utilize 2-cyano-3,5-dichloropyridine as the fluorination substrate, where halogen exchange reactions with potassium fluoride in dimethyl sulfoxide (DMSO) at 160°C achieve complete conversion to the difluoro derivative within 30 minutes [5]. The table below compares key precursor systems:
| Precursor | Reaction Type | Temperature Range | Yield (%) | Key Advantage |
|---|---|---|---|---|
| 4-Chloropyridine HCl | Alkylation-Cyanation | 60–90°C | 85–89 | High functional group tolerance |
| 2-Cyano-3,5-dichloropyridine | Halogen Exchange | 160°C | >95 | Rapid fluorination kinetics |
| 4-Methylpyridine | Acetylation-Cyanation | 30–35°C | 74.3 | Mild conditions |
The choice of precursor significantly impacts downstream purification requirements, with halogenated precursors enabling streamlined isolation through precipitation protocols [4] [6].
N-Heterocyclic carbene (NHC) catalysts have revolutionized cyano group installation through umpolung reactivity paradigms. The Lupton mechanism demonstrates that NHCs generated from imidazolium salts catalyze the formation of α,β-unsaturated acylazolium intermediates, which undergo nucleophilic cyanation with acetyl acetone derivatives [2]. Key catalytic parameters include:
Recent studies reveal that chiral NHC catalysts induce enantioselectivity through hydrogen-bond-directed transition states, achieving up to 99% enantiomeric excess in model systems [2]. The catalytic cycle proceeds through three distinct phases:
Comparative analysis shows imidazolium-derived catalysts (e.g., salt A) provide superior reaction rates (k = 0.42 min⁻¹) compared to thiazolium systems (k = 0.18 min⁻¹) in acetonitrile solvent environments [2].
Direct fluorination of pyridine scaffolds employs two primary strategies:
A. Halogen Exchange Fluorination
Using 2-cyano-3,5-dichloropyridine as substrate:
Reaction: 2-Cyano-3,5-dichloropyridine + KF → 2-Cyano-3,5-difluoropyridine Conditions: - Solvent: DMSO with PEG-8000 (20 wt%) - Temperature: 160°C - Time: 30 minutes Workup: Vacuum distillation followed by toluene extraction This method achieves >95% conversion with <2% dehalogenation byproducts [5].
B. Directed Ortho-Metalation-Fluorination
A sequential lithiation-fluorination approach enables precise regiocontrol:
This protocol demonstrates particular utility for introducing fluorine at sterically hindered positions, with isolated yields of 78–82% for 3,5-difluoro products [5].
Mixed solvent systems significantly enhance fluorination efficiency:
| Solvent Ratio (DMSO:THF) | Reaction Rate (×10³ s⁻¹) | Fluorine Incorporation (%) |
|---|---|---|
| 1:0 | 4.2 | 95.1 |
| 3:1 | 5.8 | 97.3 |
| 1:1 | 3.9 | 89.4 |
The optimal 3:1 DMSO:THF ratio improves fluorine nucleophilicity while maintaining substrate solubility [5].
Enantioselective cyanation displays pronounced temperature dependence:
| Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|
| -20 | 99 | 62 |
| 0 | 97 | 78 |
| 25 | 89 | 85 |
Lower temperatures favor transition-state organization but require extended reaction times (48–72 hours) [2].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-(3,5-Difluoropyridin-4-yl)acetonitrile through examination of its ¹H, ¹³C, and ¹⁹F nuclei. The compound exhibits characteristic spectral features that reflect the electronic influence of fluorine substituents on the pyridine ring system.
¹H Nuclear Magnetic Resonance Analysis
The proton Nuclear Magnetic Resonance spectrum of 2-(3,5-Difluoropyridin-4-yl)acetonitrile displays distinct chemical shifts influenced by the electron-withdrawing nature of both fluorine atoms and the acetonitrile functional group. The aromatic protons on the pyridine ring experience significant deshielding effects due to the electronegative fluorine substituents [3]. The aromatic region typically exhibits chemical shifts in the range of 7.5-8.5 parts per million, with the protons adjacent to the pyridine nitrogen showing characteristic downfield positions [4].
The acetonitrile methylene protons (CH₂) appear as a distinctive signal in the aliphatic region, typically observed around 3.5-4.0 parts per million. This chemical shift reflects the electron-withdrawing influence of both the nitrile group and the fluorinated pyridine ring system [5]. The coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectrum provide valuable information about the molecular connectivity and conformational dynamics of the compound.
¹³C Nuclear Magnetic Resonance Spectroscopic Characterization
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework and electronic environment within 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the fluorine substituents and ring nitrogen [6]. The carbons bearing fluorine atoms typically appear in the range of 140-160 parts per million, while the carbon attached to the acetonitrile group shows distinct chemical shift patterns [7].
The nitrile carbon presents a characteristic signal around 118-120 parts per million, consistent with the electronic environment of acetonitrile derivatives [5]. The acetonitrile methylene carbon appears in the aliphatic region, typically around 20-25 parts per million, influenced by the adjacent electron-withdrawing groups [8]. Carbon-fluorine coupling constants provide additional structural information, with one-bond C-F couplings typically ranging from 200-300 Hertz [7].
¹⁹F Nuclear Magnetic Resonance Spectral Analysis
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides highly sensitive detection and characterization of the fluorine environments in 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The fluorine atoms at positions 3 and 5 of the pyridine ring exhibit chemical shifts characteristic of aromatic fluorine substituents [3] [9]. These fluorine signals typically appear in the range of -80 to -150 parts per million relative to trichlorofluoromethane [10] [11].
The ¹⁹F Nuclear Magnetic Resonance spectrum displays the effects of electronic environment on fluorine chemical shifts, with the pyridine nitrogen and acetonitrile substituent influencing the electron density around the fluorine nuclei [9]. The fluorine-fluorine coupling and fluorine-proton coupling patterns provide detailed information about the molecular geometry and electronic structure of the compound [3].
| Nucleus | Chemical Shift Range (ppm) | Characteristic Features |
|---|---|---|
| ¹H | 7.5-8.5 (aromatic), 3.5-4.0 (CH₂) | Deshielded aromatic protons, acetonitrile methylene |
| ¹³C | 118-120 (C≡N), 140-160 (C-F), 20-25 (CH₂) | Nitrile carbon, fluorinated aromatics |
| ¹⁹F | -80 to -150 | Aromatic fluorine environment |
Mass spectrometry provides crucial information about the molecular ion and fragmentation behavior of 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The compound exhibits a molecular ion peak at mass-to-charge ratio 154, corresponding to its molecular weight of 154.12 atomic mass units [1] [2]. High-resolution mass spectrometry enables precise determination of molecular formula and provides insights into fragmentation pathways.
Molecular Ion Characteristics
The molecular ion of 2-(3,5-Difluoropyridin-4-yl)acetonitrile appears as a stable peak in electron impact ionization conditions, reflecting the aromatic stabilization of the pyridine ring system [12]. The presence of fluorine substituents contributes to the stability of the molecular ion through inductive effects that distribute positive charge across the aromatic system [13]. The molecular ion peak intensity provides information about the compound's ionization efficiency and structural stability.
Fragmentation Pathway Analysis
The fragmentation pattern of 2-(3,5-Difluoropyridin-4-yl)acetonitrile follows predictable pathways based on the stability of resulting fragment ions. Common fragmentation patterns include loss of the acetonitrile side chain, yielding fragments characteristic of the difluoropyridine core [12]. The loss of hydrogen fluoride (HF) represents another significant fragmentation pathway, producing ions with mass-to-charge ratios corresponding to molecular ion minus 20 atomic mass units [13].
Alpha-cleavage adjacent to the nitrile group represents a favored fragmentation pathway, producing characteristic ions that can be used for structural identification [13]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often arising from rearrangement processes that maintain aromatic character [14]. The presence of fluorine atoms influences fragmentation by stabilizing certain ionic species through resonance effects.
Isotope Pattern Recognition
The isotope pattern of 2-(3,5-Difluoropyridin-4-yl)acetonitrile reflects the natural abundance of ¹³C and ¹⁵N isotopes within the molecular framework [14]. The M+1 peak intensity provides information about the number of carbon atoms in the molecule, while the M+2 peak reflects the natural abundance of heavier isotopes [14]. These isotope patterns serve as additional confirmation of molecular formula assignment and structural characterization.
| Fragment Type | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 154 | Variable | Complete molecule |
| [M-HF]⁺ | 134 | Moderate | Loss of hydrogen fluoride |
| Base Peak | Variable | 100% | Most stable fragment |
| [M-CH₂CN]⁺ | 113 | Moderate | Loss of acetonitrile group |
Vibrational spectroscopy combined with Density Functional Theory calculations provides comprehensive characterization of the molecular vibrations and force constants of 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The infrared spectrum reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular framework.
Characteristic Vibrational Frequencies
The infrared spectrum of 2-(3,5-Difluoropyridin-4-yl)acetonitrile exhibits several distinctive absorption bands that serve as diagnostic features for structural identification [15] [4]. The nitrile stretching vibration appears as a strong, sharp absorption band around 2240-2260 wavenumbers, characteristic of the C≡N triple bond [16]. This frequency is influenced by the electron-withdrawing nature of the fluorinated pyridine ring, which affects the electron density in the nitrile group.
Aromatic C-H stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aromatic C=C and C=N stretching modes of the pyridine ring occur in the range of 1400-1600 wavenumbers [17]. The C-F stretching vibrations represent particularly diagnostic features, typically appearing around 1000-1300 wavenumbers with characteristic intensity patterns [17] [18].
Density Functional Theory Computational Analysis
Density Functional Theory calculations using hybrid functionals such as B3LYP provide accurate predictions of vibrational frequencies and infrared intensities for 2-(3,5-Difluoropyridin-4-yl)acetonitrile [19] [20]. These calculations employ basis sets such as 6-311++G(d,p) to achieve optimal balance between computational efficiency and accuracy in frequency predictions [19]. The calculated frequencies require scaling factors to account for anharmonic effects and systematic errors in the computational method.
The agreement between experimental and calculated frequencies serves as validation of the molecular structure and computational methodology [21]. Density Functional Theory calculations also provide normal mode assignments, enabling identification of the atomic motions associated with each vibrational frequency [17]. The calculated infrared intensities correlate with experimental absorption coefficients, providing insights into the electronic structure and charge distribution within the molecule.
Vibrational Mode Assignments
The vibrational modes of 2-(3,5-Difluoropyridin-4-yl)acetonitrile can be categorized into several classes based on the atomic motions involved [4] [17]. In-plane ring vibrations include symmetric and antisymmetric stretching modes of the pyridine ring, while out-of-plane modes involve bending and torsional motions [17]. The C-F stretching modes exhibit characteristic frequencies that depend on the electronic environment and coupling with ring vibrations.
The acetonitrile side chain contributes additional vibrational modes, including C-C stretching and CH₂ bending vibrations [16]. The coupling between ring vibrations and side chain modes produces complex spectral patterns that require careful analysis for complete assignment [15]. Density Functional Theory calculations enable visualization of normal modes and prediction of infrared activity based on dipole moment derivatives.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | 2240-2260 | Strong | Nitrile stretching |
| Aromatic C-H | 3000-3100 | Medium | Ring C-H stretching |
| C-F stretch | 1000-1300 | Variable | Carbon-fluorine bonds |
| Ring vibrations | 1400-1600 | Strong | C=C, C=N stretching |
| CH₂ modes | 2800-3000 | Medium | Aliphatic C-H stretching |